molecular formula C14H12N2O2 B12170398 N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide

N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide

Cat. No.: B12170398
M. Wt: 240.26 g/mol
InChI Key: KNVASNLAJWZXFT-UHFFFAOYSA-N
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Description

N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide typically involves the reaction of 2-methylindole with furan-2-carboxylic acid. The process may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, facilitating the formation of the amide bond . The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The indole ring can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure but with a different substitution pattern.

    5-methyl-2-(2-furfuryl)-furan: Contains a furan ring but lacks the indole moiety.

Uniqueness

N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole or furan derivatives .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(2-methyl-1H-indol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C14H12N2O2/c1-9-7-10-8-11(4-5-12(10)15-9)16-14(17)13-3-2-6-18-13/h2-8,15H,1H3,(H,16,17)

InChI Key

KNVASNLAJWZXFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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